1-Allyl-3,7-dimethyl-8-phenylxanthine
Overview
Description
1-Allyl-3,7-dimethyl-8-phenylxanthine is a chemical compound known for its role as an A1 adenosine receptor antagonist . This compound has a molecular formula of C16H16N4O2 and a molecular weight of 296.32 g/mol . It is characterized by its unique structure, which includes an allyl group, two methyl groups, and a phenyl group attached to a xanthine core.
Mechanism of Action
Target of Action
The primary target of 1-Allyl-3,7-dimethyl-8-phenylxanthine is the Adenosine A1 receptor (A1-R) . This receptor plays a crucial role in inhibitory neurotransmission and is involved in various physiological processes such as sleep regulation and pain perception.
Mode of Action
This compound acts as an antagonist of the Adenosine A1 receptor . It blocks the increases in intracellular Ca2+ concentration produced by the A1 receptor agonist 2-chloro-N6-cyclopentyl-adenosine .
Biochemical Pathways
The antagonistic action of this compound on the Adenosine A1 receptor affects the adenosine signaling pathway . By blocking the A1 receptor, it prevents the inhibitory effects of adenosine, leading to increased neuronal activity and neurotransmitter release.
Result of Action
The antagonistic action of this compound on the Adenosine A1 receptor can lead to a variety of cellular effects, depending on the specific physiological context. For example, in the nervous system, it may enhance neurotransmitter release and neuronal activity .
Biochemical Analysis
Biochemical Properties
1-Allyl-3,7-dimethyl-8-phenylxanthine is known to interact with adenosine receptors, particularly the A1 adenosine receptor . The nature of these interactions involves blocking increases in intracellular Ca2+ concentration produced by the A1 receptor agonist .
Cellular Effects
The effects of this compound on cells are primarily mediated through its antagonistic action on the A1 adenosine receptor . This can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the A1 adenosine receptor and blocking the increases in intracellular Ca2+ concentration produced by the A1 receptor agonist . This does not antagonize increases produced by the A2 or A3 agonists .
Preparation Methods
The synthesis of 1-Allyl-3,7-dimethyl-8-phenylxanthine typically involves the alkylation of 3,7-dimethylxanthine with allyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Allyl-3,7-dimethyl-8-phenylxanthine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The allyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Allyl-3,7-dimethyl-8-phenylxanthine has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the study of adenosine receptor antagonists.
Biology: The compound is utilized in biological studies to investigate the role of adenosine receptors in various physiological processes.
Medicine: It has potential therapeutic applications in the treatment of conditions related to adenosine receptor activity, such as cardiovascular diseases and neurological disorders.
Industry: The compound is used in the development of pharmaceuticals and as a research tool in drug discovery.
Comparison with Similar Compounds
1-Allyl-3,7-dimethyl-8-phenylxanthine can be compared with other xanthine derivatives such as:
Caffeine: A well-known stimulant that also acts as an adenosine receptor antagonist but with a different structure and potency.
Theophylline: Another xanthine derivative used in the treatment of respiratory diseases, which has a similar mechanism of action but different pharmacokinetic properties.
8-Phenyltheophylline: A compound with a similar structure but different functional groups, leading to variations in its biological activity.
The uniqueness of this compound lies in its specific structural features and its potent antagonistic action on A1 adenosine receptors, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
3,7-dimethyl-8-phenyl-1-prop-2-enylpurine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-4-10-20-15(21)12-14(19(3)16(20)22)17-13(18(12)2)11-8-6-5-7-9-11/h4-9H,1,10H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKISSNPEWQAXRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1C3=CC=CC=C3)N(C(=O)N(C2=O)CC=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407835 | |
Record name | 1-ALLYL-3,7-DIMETHYL-8-PHENYLXANTHINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20407835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149981-23-7 | |
Record name | 1-ALLYL-3,7-DIMETHYL-8-PHENYLXANTHINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20407835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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